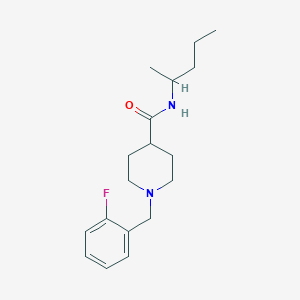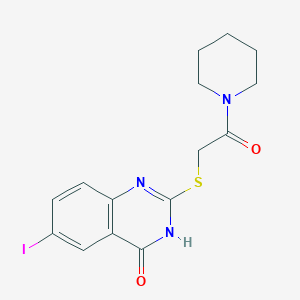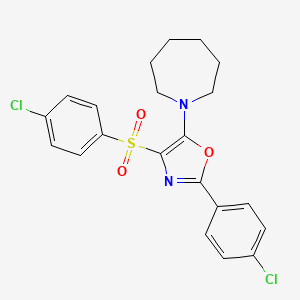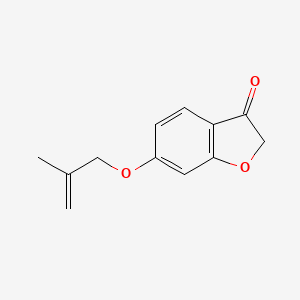![molecular formula C26H25N3O2S2 B6042876 1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B6042876.png)
1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of a thiadiazole ring and an octahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, often using benzyl halides and thiols.
Construction of the Octahydroquinoline Core: The octahydroquinoline core is typically formed through cyclization reactions involving suitable precursors such as anilines and ketones.
Final Coupling: The final step involves coupling the thiadiazole and octahydroquinoline moieties under controlled conditions, often using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiadiazole ring and an octahydroquinoline core makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S2/c1-26(2)14-20-23(21(30)15-26)19(18-11-7-4-8-12-18)13-22(31)29(20)24-27-28-25(33-24)32-16-17-9-5-3-6-10-17/h3-12,19H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIPAUMRJJCUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B6042793.png)

![2-[1-cyclohexyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6042806.png)



![1-(2-methoxybenzyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6042835.png)
![3-[1-(1H-imidazol-1-ylmethyl)propyl]-5-methylquinazolin-4(3H)-one](/img/structure/B6042843.png)
![N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6042850.png)
![1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B6042856.png)
![[1-(2-Cyclohexylethyl)triazol-4-yl]-(4-propylpiperazin-1-yl)methanone](/img/structure/B6042863.png)
![3-ethyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B6042882.png)
![N-(3-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6042892.png)
![5-(3,4-dimethylphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6042897.png)
